molecular formula C8H13Cl2NO B2561999 4-(2-Chloroethyl)piperidine-1-carbonyl chloride CAS No. 2551119-15-2

4-(2-Chloroethyl)piperidine-1-carbonyl chloride

Cat. No. B2561999
CAS RN: 2551119-15-2
M. Wt: 210.1
InChI Key: PVKCZCVSTHSWEV-UHFFFAOYSA-N
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Description

“4-(2-Chloroethyl)piperidine-1-carbonyl chloride” is a chemical compound with the CAS Number: 2551119-15-2 . It has a molecular weight of 210.1 .


Molecular Structure Analysis

The molecular structure of “4-(2-Chloroethyl)piperidine-1-carbonyl chloride” is represented by the formula C8H13Cl2NO.


Physical And Chemical Properties Analysis

“4-(2-Chloroethyl)piperidine-1-carbonyl chloride” has a molecular weight of 210.1 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Safety and Hazards

The safety data sheet for a similar compound, “1-(2-Chloroethyl)piperidine hydrochloride”, indicates that it is considered hazardous. It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, germ cell mutagenicity, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

4-(2-chloroethyl)piperidine-1-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Cl2NO/c9-4-1-7-2-5-11(6-3-7)8(10)12/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKCZCVSTHSWEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCCl)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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